molecular formula C7H10OS B182331 (4,5-Dimethylthiophen-3-yl)methanol CAS No. 119072-18-3

(4,5-Dimethylthiophen-3-yl)methanol

Cat. No.: B182331
CAS No.: 119072-18-3
M. Wt: 142.22 g/mol
InChI Key: LPJCGFQYTJHIFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (4,5-Dimethylthiophen-3-yl)methanol involves the reduction of ethyl 4,5-dimethylthiophene-3-carboxylate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then stirred at room temperature for 16 hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylthiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the methanol group to a methyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 4,5-Dimethylthiophene-3-carboxaldehyde or 4,5-Dimethylthiophene-3-carboxylic acid.

    Reduction: 4,5-Dimethylthiophene.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(4,5-Dimethylthiophen-3-yl)methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4,5-Dimethylthiophen-3-yl)methanol is not well-documented. as a thiophene derivative, it may interact with biological systems through its sulfur atom, potentially affecting various molecular targets and pathways. Further research is needed to elucidate its specific mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-6(2)9-4-7(5)3-8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJCGFQYTJHIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559052
Record name (4,5-Dimethylthiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119072-18-3
Record name (4,5-Dimethylthiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dimethylthiophen-3-yl)methanol
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Reactant of Route 6
(4,5-Dimethylthiophen-3-yl)methanol

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